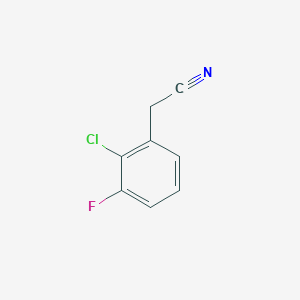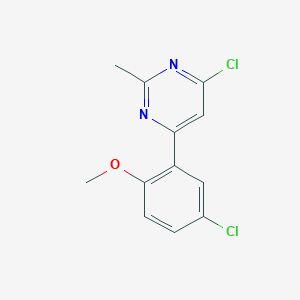
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine
Descripción general
Descripción
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine, also known as CCMMP or 4-chloro-6-chloromethyl-2-methyl-pyrimidine, is a nitrogen-containing heterocyclic compound. It is a versatile synthetic building block that has been used in a wide range of applications, such as drug design, organic synthesis, and biochemistry. In addition, CCMMP has been used as a reagent in the synthesis of various bioactive compounds.
Aplicaciones Científicas De Investigación
Antiviral Activity
Research on pyrimidine derivatives, including those similar to 4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine, has demonstrated antiviral properties. One study focused on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, revealing marked inhibition of retrovirus replication in cell culture. This includes significant inhibitory activity against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, with some derivatives showing antiretroviral activity comparable to reference drugs without measurable toxicity at tested concentrations (Hocková et al., 2003).
Crystal and Molecular Structure Analysis
Studies on pyrimidine derivatives also contribute to the understanding of their crystal and molecular structures, facilitating the development of more effective compounds. For instance, analysis of 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine and its isostructural counterpart revealed insights into their electronic structures and hydrogen bonding, highlighting the significance of structural analysis in drug design (Trilleras et al., 2009).
Herbicidal Activity
The chemical synthesis of pyrimidine derivatives has led to the discovery of compounds with potential herbicidal applications. For example, the synthesis of 2-chloro-4-(4-methyl phenylsulfonylamino) pyrimidine demonstrated good activities against Brassica napus at specific concentrations, indicating the agricultural implications of these compounds (Gong-chun, 2011).
Synthesis and Antibacterial Properties
Pyrimido[4,5-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties, offering a new avenue for the development of antibacterial agents. The structural modifications and cyclization to the pyrimido[4,5-d]pyrimidine system have been linked to the growth of biological activity, underscoring the potential of these compounds in combating bacterial infections (Cieplik et al., 2008).
Propiedades
IUPAC Name |
4-chloro-6-(5-chloro-2-methoxyphenyl)-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O/c1-7-15-10(6-12(14)16-7)9-5-8(13)3-4-11(9)17-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUJLQXPBGRCWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)C2=C(C=CC(=C2)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(5-chloro-2-methoxy-phenyl)-2-methyl-pyrimidine | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-ethyl-3-methyl-4-[(oxan-4-yl)amino]benzamide](/img/structure/B1425653.png)
![3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B1425655.png)



![4-[2-(Ethanesulfonyl)phenoxy]aniline](/img/structure/B1425662.png)

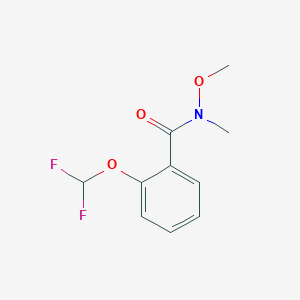
![[4-(2,2-Difluoroethoxy)-5-methoxy-2-nitrophenyl]methanol](/img/structure/B1425668.png)

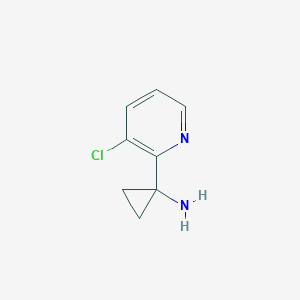
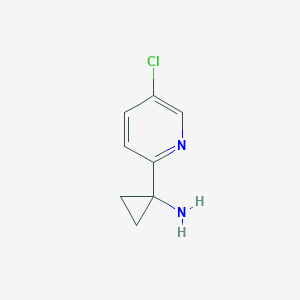
![7-Chloro-1H-pyrido[3,4-b][1,4]oxazin-2(3H)-one](/img/structure/B1425672.png)
